4-{6-Pentyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine
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Overview
Description
4-{6-Pentyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-Pentyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine typically involves the condensation of 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol with substituted phenacyl bromide . The reaction is carried out in the presence of a base, such as piperidine, and under reflux conditions in ethanol . The resulting product is then purified through recrystallization from ethanol or other suitable solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{6-Pentyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
4-{6-Pentyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits potential anticancer, antimicrobial, and antiviral activities It has been studied for its ability to inhibit enzymes such as carbonic anhydrase and cholinesterase.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-{6-Pentyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, the compound may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis . The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar in structure but with different substituents, this compound also exhibits significant biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: Another closely related compound with similar pharmacological properties.
Uniqueness
4-{6-Pentyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine is unique due to its specific pentyl substitution, which may enhance its lipophilicity and membrane permeability, potentially leading to improved biological activity and pharmacokinetic properties .
Properties
Molecular Formula |
C13H15N5S |
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Molecular Weight |
273.36 g/mol |
IUPAC Name |
6-pentyl-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H15N5S/c1-2-3-4-5-11-17-18-12(15-16-13(18)19-11)10-6-8-14-9-7-10/h6-9H,2-5H2,1H3 |
InChI Key |
ZFHJAKOHEVAGPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NN2C(=NN=C2S1)C3=CC=NC=C3 |
Origin of Product |
United States |
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